Cas no 2138296-07-6 (5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one)
5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one Chemical and Physical Properties
Names and Identifiers
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- 2138296-07-6
- 5-(iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one
- EN300-704612
- 5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one
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- Inchi: 1S/C7H9IO3/c8-2-5-7(3-10-4-7)1-6(9)11-5/h5H,1-4H2
- InChI Key: PQGMXQTUKAPFMZ-UHFFFAOYSA-N
- SMILES: ICC1C2(CC(=O)O1)COC2
Computed Properties
- Exact Mass: 267.95964g/mol
- Monoisotopic Mass: 267.95964g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 35.5Ų
5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-704612-1.0g |
5-(iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one |
2138296-07-6 | 1g |
$0.0 | 2023-06-06 |
5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one
Introduction to 5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one (CAS No. 2138296-07-6)
5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique spirocyclic framework and functional groups. The compound, identified by its Chemical Abstracts Service (CAS) number 2138296-07-6, features a dioxaspiro structure, which consists of two cyclic units connected by an oxygen atom, along with an iodomethyl substituent and a ketone group. This arrangement imparts distinct chemical properties that make it a valuable intermediate in the synthesis of biologically active molecules.
The spirocyclic core of 5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one is particularly noteworthy, as spiro compounds often exhibit enhanced metabolic stability and improved binding affinity in biological systems. This characteristic has led to their exploration in the development of novel pharmaceutical agents. The presence of the iodomethyl group further enhances the compound's utility as a synthetic building block, allowing for further functionalization through cross-coupling reactions such as Suzuki-Miyaura or Stille couplings. These reactions are widely employed in the construction of complex organic molecules, including heterocycles and polyaromatic systems.
In recent years, there has been growing interest in 5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one due to its potential applications in drug discovery. The compound's ability to serve as a precursor for more intricate structures has been leveraged in the synthesis of kinase inhibitors, which are critical targets in oncology research. Specifically, the spirocyclic scaffold can mimic the transition state of enzyme-substrate interactions, leading to the development of highly selective inhibitors. Preliminary studies have demonstrated that derivatives of this compound exhibit promising activity against various kinases, making them attractive candidates for further optimization.
The dioxaspiro motif itself is not only synthetically versatile but also biologically relevant. Spiro compounds have been shown to exhibit unique pharmacokinetic profiles, often displaying reduced clearance rates and prolonged half-lives compared to acyclic analogs. This property is particularly advantageous in drug development, where achieving sustained therapeutic levels is essential for efficacy. Additionally, the oxygen atoms within the dioxaspiro ring can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity.
Recent advancements in computational chemistry have also highlighted the potential of 5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one as a scaffold for drug design. Molecular modeling studies have revealed that its three-dimensional structure can be tailored to fit specific binding pockets in proteins and enzymes. By leveraging computational tools such as molecular dynamics simulations and virtual screening, researchers can predict how modifications to this compound might improve its biological activity. These insights have guided the synthesis of novel derivatives with enhanced potency and selectivity.
The iodomethyl substituent plays a crucial role in the reactivity and functionality of 5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one. This group serves as a handle for introducing additional functional groups into the molecule through palladium-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura couplings with boronic acids allow for the introduction of aryl or heteroaryl groups, while Stille couplings with stannyl reagents enable the incorporation of vinyl or alkyl moieties. Such modifications are essential for fine-tuning the pharmacological properties of drug candidates.
In conclusion,5-(Iodomethyl)-2,6-dioxaspiro[3.4]octan-7-one (CAS No. 2138296-07-6) represents a promising scaffold for medicinal chemistry applications due to its unique structural features and synthetic versatility. The combination of a spirocyclic core, an iodomethyl group, and a ketone functionality provides numerous opportunities for further derivatization and optimization. As research continues to uncover new biological targets and synthetic methodologies,this compound is likely to remain at the forefront of drug discovery efforts, contributing to the development of next-generation therapeutics.
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